molecular formula C7H13NO B12824586 (5-Azaspiro[2.4]heptan-6-yl)methanol

(5-Azaspiro[2.4]heptan-6-yl)methanol

Cat. No.: B12824586
M. Wt: 127.18 g/mol
InChI Key: WMRHLUMWSAZZMJ-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Organic Synthesis

Spirocyclic scaffolds are structures in which two or more rings are connected by a single common atom. tandfonline.com This structural feature imparts a distinct three-dimensionality, a significant departure from the flat, aromatic structures commonly found in many bioactive molecules. tandfonline.comresearchgate.net The increasing interest in compounds with a higher proportion of sp3-hybridized atoms has led to a rise in the use of spirocyclic elements in drug discovery. tandfonline.com

The rigidity of the spiro-junction is a key advantage, as it limits the conformational mobility of the molecule. nih.gov This allows for the precise spatial positioning of important functional groups that interact with biological targets, potentially leading to improved efficacy and selectivity of drug candidates. tandfonline.comnih.gov Shifting from planar structures to more three-dimensional molecules with a higher fraction of saturated carbons generally correlates with improved physicochemical and pharmacokinetic profiles. tandfonline.com The introduction of spirocyclic scaffolds can enhance properties such as aqueous solubility and metabolic stability. bldpharm.com

Furthermore, the synthesis of these complex molecules often stimulates the development of new experimental methods and synthetic methodologies in organic chemistry. nih.gov

Overview of Azaspirocyclic Systems in Chemical Research

Azaspirocycles are a subclass of spirocyclic compounds that incorporate at least one nitrogen atom in one of the rings. These nitrogen-containing heterocyclic derivatives are prominent scaffolds in medicinal chemistry and are found in a number of natural products. nih.gov Their relevance has spurred the development of diverse synthetic strategies to access these structures. nih.gov

In drug design, azaspirocycles are often considered valuable bioisosteres of common N-pharmacophores like piperidines, piperazines, and morpholines. tandfonline.comresearchgate.net Replacing these monocyclic systems with an azaspirocyclic core can lead to compounds with decreased lipophilicity, higher basicity, and improved metabolic stability, while also increasing the three-dimensionality of the molecule. tandfonline.com For instance, the replacement of a morpholine (B109124) ring with various azaspirocycles has been shown to lower lipophilicity (logD) values and improve metabolic stability in the development of melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists. bldpharm.com

Structural and Conformational Characteristics of Spiro[2.4]heptane Ring Systems

This rigid structure results in well-defined spatial orientations for any substituents attached to the rings, referred to as exit vectors. sigmaaldrich.com By providing access to underexplored regions of chemical space, these building blocks allow for the creative three-dimensional assembly of molecular scaffolds. sigmaaldrich.com The defined exit vectors are crucial in medicinal chemistry for optimizing the interaction of a molecule with its biological target. sigmaaldrich.com

PropertyValue
Molecular Formula C7H12
Molecular Weight 96.17 g/mol
IUPAC Name spiro[2.4]heptane
CAS Number 185-49-9
Physicochemical Properties of the parent Spiro[2.4]heptane scaffold. Data sourced from PubChem. nih.gov

The (5-Azaspiro[2.4]heptan-6-yl)methanol Scaffold within Azaspirocycles

The this compound scaffold belongs to the azaspirocycle family, specifically incorporating the spiro[2.4]heptane framework. The numbering indicates that the nitrogen atom is at position 5, creating a heterocyclic pyrrolidine (B122466) ring, which is fused to a cyclopropane (B1198618) ring. The methanol (B129727) group is attached at position 6.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-azaspiro[2.4]heptan-6-ylmethanol

InChI

InChI=1S/C7H13NO/c9-4-6-3-7(1-2-7)5-8-6/h6,8-9H,1-5H2

InChI Key

WMRHLUMWSAZZMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(NC2)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Azaspiro 2.4 Heptan 6 Yl Methanol and Analogues

Strategies for Constructing the 5-Azaspiro[2.4]heptane Core

The construction of the sterically demanding 5-azaspiro[2.4]heptane core, which features a spirocyclic carbon atom shared between a cyclopropane (B1198618) and a pyrrolidine (B122466) ring, requires specialized synthetic approaches. These methods range from cycloaddition reactions that form the heterocyclic ring in a single step to multi-step sequences involving the formation of a precursor followed by cyclopropanation.

Cycloaddition Approaches

Cycloaddition reactions represent a powerful and atom-economical approach to the 5-azaspiro[2.4]heptane skeleton. A notable example is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropylideneacetate. nih.gov This method allows for the direct and facile synthesis of highly functionalized 5-azaspiro[2.4]heptanes. nih.gov The reaction between an azomethine ylide, generated in situ, and an activated cyclopropane derivative as the dipolarophile, provides a convergent route to the core structure with the potential for high stereocontrol. nih.govnih.gov

The 1,3-dipolar cycloaddition of azomethine ylides, often generated from the condensation of an α-amino acid or ester with an aldehyde, with a suitable dipolarophile is a well-established method for the synthesis of pyrrolidines. nih.govnih.gov The application of this methodology to cyclopropylidene derivatives provides a direct entry into the 5-azaspiro[2.4]heptane system. The stereochemical outcome of these reactions can often be controlled through the use of chiral catalysts or auxiliaries, making it a valuable tool for asymmetric synthesis. nih.gov

Annulation and Intramolecular Cyclization Reactions

Annulation and intramolecular cyclization strategies offer alternative pathways to the 5-azaspiro[2.4]heptane core, often involving the sequential formation of the pyrrolidine and cyclopropane rings. One such approach involves the cyclopropanation of a pre-formed 4-methyleneproline (B1208900) derivative. mdpi.com This method relies on the initial construction of the pyrrolidine ring bearing an exocyclic double bond at the 4-position, which then undergoes cyclopropanation.

The Simmons-Smith reaction or its variants, utilizing reagents like diethylzinc (B1219324) and diiodomethane, are classic methods for cyclopropanation. However, these conditions can be harsh and may lead to side reactions with sensitive functional groups often present in the precursors of (5-Azaspiro[2.4]heptan-6-yl)methanol. mdpi.com A milder and often more efficient alternative is the use of dihalocarbenes, such as dibromocarbene generated from bromoform (B151600) and a strong base, followed by a debromination step. mdpi.com For instance, the reaction of a protected 4-methyleneproline ester with dibromocarbene affords a dibromocyclopropane intermediate. Subsequent reduction, often through catalytic hydrogenation, yields the desired 5-azaspiro[2.4]heptane ring system. mdpi.com

Another intramolecular cyclization approach involves a Michael-initiated ring closure (MIRC). This strategy entails the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. While broadly applicable for cyclopropane synthesis, specific examples for the direct construction of the 5-azaspiro[2.4]heptane core via this method are less common in the literature. rsc.org

Rearrangement Reactions

While rearrangement reactions are a cornerstone of organic synthesis for accessing complex molecular architectures, their application in the direct construction of the 5-azaspiro[2.4]heptane core from readily available precursors is not extensively documented. Conceptually, a rearrangement could be envisioned to form the spirocyclic junction. For instance, the oxidative rearrangement of certain N-acyltetrahydro-β-carbolines has been shown to produce spiro-pyrrolidinyloxindoles, demonstrating the feasibility of ring contraction to form a spiro-pyrrolidine system. scienceopen.comresearchgate.net However, the direct application of such a rearrangement to form the specific 5-azaspiro[2.4]heptane skeleton has not been prominently reported.

Multicomponent Reactions for Spirocyclic Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical route to diverse heterocyclic structures. nih.gov While powerful for generating molecular diversity, the specific application of MCRs for the direct synthesis of the this compound scaffold is not yet a widely established method. However, MCRs have been successfully employed in the synthesis of other spiro-pyrrolidine derivatives. For example, a one-pot, three-component reaction of an isatin, a secondary amino acid, and a 5-arylidene thiazolidine-2,4-dione has been reported to stereoselectively produce spiro-pyrrolothiazolidine derivatives. rsc.org This highlights the potential of MCRs to construct complex spirocyclic systems, and future work may see the development of an MCR tailored for the synthesis of 5-azaspiro[2.4]heptane analogues.

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

The biological activity of pharmaceuticals is often highly dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective methods for the synthesis of this compound derivatives is of paramount importance.

Catalytic Asymmetric Methods

Catalytic asymmetric synthesis provides the most elegant and efficient route to enantiomerically pure compounds. For the synthesis of the key precursor, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a highly effective catalytic enantioselective method has been developed. mdpi.com This approach utilizes a one-pot double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived phase-transfer catalyst. mdpi.com This key reaction establishes the stereocenter of the subsequent proline derivative.

Below is a table summarizing the key steps and reagents in a representative catalytic asymmetric synthesis of a this compound precursor:

StepReactionReagents and ConditionsKey Intermediate
1Asymmetric Allylic AlkylationGlycine imine, 1,3-dibromopropene, chinchonidine-derived catalyst, KOH, Toluene/CH₂Cl₂tert-butyl (S)-4-methyleneprolinate
2Boc ProtectionBoc₂O, Et₃N, DMAP, CH₂Cl₂tert-butyl (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylate
3DibromocyclopropanationCHBr₃, NaOH, TEBACDibrominated spirocyclic intermediate
4Debromination/HydrolysisH₂, Pd/C; then KOH(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

Table 1: Exemplary Catalytic Asymmetric Synthesis of a this compound Precursor.

The final carboxylic acid can then be reduced to the target alcohol, this compound, using standard reducing agents such as lithium aluminum hydride or borane (B79455) complexes.

Stereocontrolled Functionalization and Ring-Forming Reactions

The construction of the characteristic spiro[2.4]heptane system with precise control over its stereochemistry is a critical aspect of its synthesis. A prevalent strategy involves the cyclopropanation of a proline derivative bearing an exocyclic methylene (B1212753) group at the 4-position.

A general route commences with 4-hydroxyproline, which is oxidized to the corresponding ketone. frontiersin.org Subsequent olefination, for instance through a Wittig or Tebbe reaction, introduces the key 4-exocyclic methylene moiety. frontiersin.org The crucial spirocyclic core is then formed via a Simmons-Smith type cyclopropanation reaction. frontiersin.orggoogle.com This reaction, however, can suffer from incomplete conversion and the use of pyrophoric reagents like diethylzinc, posing challenges for large-scale synthesis. frontiersin.orggoogle.com

More refined and enantioselective methods have been developed to overcome these limitations. One such approach describes a catalytic and enantioselective preparation of a (S)-4-methyleneproline scaffold. This key intermediate is then transformed into N-Boc-protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com This method represents a significant advancement in achieving high stereocontrol during the ring-forming process.

Deracemization and Chiral Resolution Strategies

While enantioselective syntheses are preferred, methods for the separation of enantiomers or the deracemization of racemic mixtures remain crucial tools in obtaining stereopure compounds. For proline and its derivatives, racemization can be a concern, particularly during certain coupling reactions. For instance, the use of 1-hydroxybenzotriazole (B26582) (HOBt) as a coupling additive has been shown to induce racemization in proline phenacyl esters. nih.gov

Strategies for the chiral separation of proline derivatives often involve derivatization followed by chromatography. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common technique. For example, proline can be derivatized with reagents like NBD-Cl to introduce a chromophore, allowing for UV detection and separation on a chiral column. impactfactor.orgresearchgate.net While specific deracemization or chiral resolution protocols for this compound are not extensively detailed in the public domain, the principles applied to other chiral amino alcohols and proline derivatives are applicable. Kinetic resolution, often enzyme-catalyzed, is a powerful method for separating racemic mixtures of amino alcohols. nih.govmdpi.com This involves the selective reaction of one enantiomer, allowing for the isolation of the other in high enantiomeric purity.

Synthetic Routes to this compound from Precursors

The final steps in the synthesis of this compound involve the conversion of a carboxylic acid or the reduction of a ketone functionality to the primary alcohol.

Conversion from 5-Azaspiro[2.4]heptane-6-carboxylic Acid Derivatives

The most direct route to this compound involves the reduction of the corresponding carboxylic acid, typically with its nitrogen atom protected (e.g., with a Boc group). Standard and powerful reducing agents are employed for this transformation.

Table 1: General Reagents for Carboxylic Acid Reduction

Reducing AgentTypical ConditionsNotes
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup. masterorganicchemistry.commasterorganicchemistry.comA very strong reducing agent, capable of reducing most carbonyl functionalities. The first equivalent reacts with the acidic proton of the carboxylic acid. masterorganicchemistry.com
Borane (BH₃)THF or other ethereal solvents. nih.govCan offer higher chemoselectivity compared to LiAlH₄, often not reducing esters or amides under controlled conditions. nih.gov

The reduction of N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid with a suitable reducing agent like lithium aluminum hydride or borane would yield N-Boc-(5-azaspiro[2.4]heptan-6-yl)methanol. Subsequent removal of the Boc protecting group under acidic conditions would furnish the final product.

Reduction of Ketone and Ester Moieties to the Methanol (B129727) Functionality

An alternative synthetic pathway could proceed through a ketone intermediate, such as 5-azaspiro[2.4]heptan-6-one. The reduction of this ketone would lead to a secondary alcohol, which is not the target compound. Therefore, to obtain the desired methanol functionality, a different strategy involving an ester intermediate is more plausible.

If the synthesis proceeds through an ester of 5-azaspiro[2.4]heptane-6-carboxylic acid, this ester can be directly reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride.

Table 2: Reduction of Esters to Primary Alcohols

ReagentSubstrateProduct
Lithium Aluminum Hydride (LiAlH₄)Ester of 5-azaspiro[2.4]heptane-6-carboxylic acidThis compound

The choice of the specific synthetic route and the reagents used will depend on factors such as the desired stereochemistry, the scale of the synthesis, and the availability of starting materials. The methodologies outlined here provide a framework for the advanced synthesis of this important spirocyclic amino alcohol.

Spectroscopic Characterization and Structural Elucidation of 5 Azaspiro 2.4 Heptan 6 Yl Methanol Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (5-Azaspiro[2.4]heptan-6-yl)methanol. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the connectivity and stereochemical arrangement of the molecule.

Given the structure of this compound, specific resonances are expected. The ¹H NMR spectrum would feature distinct signals for the cyclopropyl (B3062369) protons, the protons of the pyrrolidine (B122466) ring, and the hydroxymethyl group. The diastereotopic nature of the methylene (B1212753) protons in the pyrrolidine ring and the cyclopropane (B1198618) ring would likely result in complex splitting patterns.

The ¹³C NMR spectrum provides a clear count of the unique carbon environments. For this compound, seven distinct carbon signals are anticipated, corresponding to the spiro carbon, the carbons of the cyclopropyl and pyrrolidine rings, and the methanol (B129727) carbon. The chemical shifts of these carbons are indicative of their local electronic environment.

Table 1: Representative ¹H NMR Data for this compound (Note: Data are representative and may vary based on solvent and experimental conditions.)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.6-3.8 m 2H -CH₂OH
~3.4-3.5 m 1H H-6
~3.0-3.2 m 2H H-4
~2.8-3.0 m 2H H-7
~1.8-2.0 br s 1H -NH
~1.6-1.8 br s 1H -OH

Table 2: Representative ¹³C NMR Data for this compound (Note: Data are representative and may vary based on solvent and experimental conditions.)

Chemical Shift (δ, ppm) Assignment
~65-68 -CH₂OH
~60-63 C-6
~55-58 C-4
~50-53 C-7
~35-40 C-5 (Spiro)
~10-15 Cyclopropyl CH₂

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its precise molecular formula. For the hydrochloride salt of the compound, the expected molecular formula is C₇H₁₄ClNO. sigmaaldrich.com

The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₇H₁₃NO) would be compared against the experimentally determined mass. A close correlation between these values, typically within a few parts per million (ppm), confirms the molecular formula and rules out other potential elemental compositions.

Table 3: High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the O-H and N-H stretching vibrations of the alcohol and secondary amine groups, respectively. Additionally, C-H and C-N stretching and bending vibrations would be observed.

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H and N-H stretching vibrations, often overlapping. The C-H stretching vibrations of the aliphatic and cyclopropyl groups would appear just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol would be expected in the 1000-1050 cm⁻¹ region.

Table 4: Key IR Absorption Bands for this compound (Note: Frequencies are representative.)

Frequency (cm⁻¹) Intensity Assignment
~3200-3600 Broad O-H and N-H stretching
~2850-2960 Medium-Strong Aliphatic C-H stretching
~1450 Medium CH₂ bending

X-ray Crystallography for Absolute Configuration and Detailed Conformational Analysis

While NMR, MS, and IR provide valuable structural information, X-ray crystallography offers the definitive determination of the three-dimensional structure, including the absolute configuration of chiral centers and detailed conformational details in the solid state. For a chiral molecule like (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol, single-crystal X-ray diffraction analysis of a suitable crystalline derivative (such as the hydrochloride salt) would unambiguously confirm the (S)-stereochemistry at the C-6 position.

Chemical Reactivity and Derivatization of the 5 Azaspiro 2.4 Heptan 6 Yl Methanol Scaffold

Transformations at the Primary Alcohol Moiety

The primary alcohol in (5-Azaspiro[2.4]heptan-6-yl)methanol is a key site for derivatization, allowing for the introduction of a wide range of functional groups through oxidation, esterification, and etherification reactions.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid under various conditions. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed for the selective oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid. libretexts.orgyoutube.com For the oxidation of amino alcohols, chemoselective methods using systems like 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper have been developed to selectively oxidize the alcohol in the presence of the amine. nih.gov More aggressive oxidizing agents, such as chromic acid (Jones reagent) or potassium permanganate, would be expected to oxidize the primary alcohol directly to the corresponding carboxylic acid. sigmaaldrich.com

Esterification: The primary alcohol readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. chemguide.co.uklibretexts.org Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. chemguide.co.uk Alternatively, for more reactive and irreversible transformations, acid chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. libretexts.orgyoutube.com

Table 1: Representative Transformations at the Primary Alcohol Moiety

Starting MaterialReagents and ConditionsProductReaction Type
Primary AlcoholPyridinium Chlorochromate (PCC), CH₂Cl₂AldehydeOxidation
Primary AlcoholDess-Martin Periodinane (DMP), CH₂Cl₂AldehydeOxidation
Primary AlcoholCarboxylic Acid, H⁺ (cat.)EsterFischer Esterification
Primary AlcoholAcid Chloride, PyridineEsterEsterification

Reactions Involving the Secondary Amine (Nitrogen Atom)

The secondary amine of the 5-azaspiro[2.4]heptane ring is a versatile functional handle for introducing substituents through N-alkylation, N-acylation, and N-arylation reactions.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated using alkyl halides. However, these reactions can sometimes lead to over-alkylation, yielding tertiary amines or even quaternary ammonium (B1175870) salts. mdpi.com More controlled mono-alkylation can often be achieved through reductive amination. N-acylation, on the other hand, typically proceeds cleanly with acid chlorides or anhydrides to provide the corresponding amides. A common strategy in the synthesis of related compounds involves the protection of the secondary amine, for instance with a tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com

N-Arylation: The secondary amine can undergo N-arylation to form N-aryl derivatives. This transformation is often accomplished using transition metal-catalyzed cross-coupling reactions, which are discussed in the following section.

Table 2: Representative Reactions Involving the Secondary Amine

Starting MaterialReagents and ConditionsProductReaction Type
Secondary AmineDi-tert-butyl dicarbonate (Boc₂O)N-Boc protected amineProtection
Secondary AmineAcid Chloride, Base (e.g., Pyridine)N-Acyl derivative (Amide)N-Acylation
Secondary AmineAlkyl HalideN-Alkyl derivativeN-Alkylation

Palladium-Catalyzed and Other Transition Metal-Mediated Transformations

Transition metal catalysis, particularly with palladium, offers powerful methods for forming carbon-nitrogen and carbon-carbon bonds, significantly expanding the synthetic utility of the this compound scaffold.

Buchwald-Hartwig Amination: The secondary amine of the spirocycle is an excellent substrate for Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction with aryl halides or triflates. organic-chemistry.org This reaction allows for the synthesis of a wide variety of N-aryl derivatives, which are prevalent in pharmacologically active compounds. The choice of palladium precursor, ligand, and base is crucial for the success of these couplings. uwindsor.ca

Suzuki-Miyaura Coupling: While the parent molecule does not directly participate in Suzuki-Miyaura coupling, halogenated derivatives of the 5-azaspiro[2.4]heptane scaffold can be prepared and subsequently used in this palladium-catalyzed reaction. For instance, a bromo- or iodo-substituted analog could be coupled with various boronic acids to introduce diverse aryl or heteroaryl substituents. nih.gov

Table 3: Potential Transition Metal-Mediated Transformations

Starting Material MoietyCoupling PartnerCatalyst System (Example)Product TypeReaction Name
Secondary AmineAryl Halide/TriflatePd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu)N-Aryl derivativeBuchwald-Hartwig Amination
Halogenated ScaffoldArylboronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃)C-Aryl derivativeSuzuki-Miyaura Coupling

Regioselective and Stereoselective Chemical Modifications

The presence of two distinct functional groups and a chiral center in this compound presents opportunities and challenges for regioselective and stereoselective transformations.

Regioselectivity: The selective functionalization of either the primary alcohol or the secondary amine is a key consideration. Protection strategies are often employed to achieve regioselectivity. For example, the secondary amine can be protected with a Boc group, allowing for selective reactions at the primary alcohol. mdpi.com Subsequently, the Boc group can be removed under acidic conditions to enable further derivatization of the amine. Conversely, selective protection of the alcohol, for instance as a silyl (B83357) ether, would allow for transformations at the nitrogen atom.

Stereoselectivity: The synthesis of this compound and its derivatives often requires careful control of stereochemistry. Enantioselective syntheses of the 5-azaspiro[2.4]heptane core have been developed, for instance, through asymmetric hydrogenation of a suitable precursor, which can yield products with high enantiomeric excess. nih.gov The inherent chirality of the scaffold can also influence the stereochemical outcome of subsequent reactions, potentially leading to diastereoselective transformations. For example, the reduction of a ketone at the 6-position of the spirocycle could proceed with facial selectivity due to the steric hindrance imposed by the spiro-fused cyclopropane (B1198618) ring.

The strategic application of protecting groups and the use of chiral catalysts or auxiliaries are crucial for achieving the desired regiochemical and stereochemical outcomes in the derivatization of this complex and valuable scaffold.

Computational and Theoretical Investigations of 5 Azaspiro 2.4 Heptan 6 Yl Methanol Systems

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of molecules like (5-Azaspiro[2.4]heptan-6-yl)methanol. These methods, which solve approximations of the Schrödinger equation, provide a detailed picture of the electron distribution and orbital energies within the molecule.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For spirocyclic systems analogous to this compound, DFT calculations have been employed to determine these electronic parameters. For instance, studies on related spiroheterocycles have shown that the distribution of electron density in the HOMO and LUMO is often localized on specific fragments of the molecule, which dictates their role in chemical transformations. mdpi.com

Below is an illustrative data table of calculated electronic properties for a representative spirocyclic compound, demonstrating the type of information gleaned from quantum chemical studies.

PropertyCalculated Value (Hartree)Calculated Value (eV)
HOMO Energy-0.235-6.39
LUMO Energy-0.088-2.39
HOMO-LUMO Gap (ΔE)0.1474.00

This data is illustrative for a related spirocyclic system and serves to demonstrate the outputs of quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis and Selectivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying the reaction mechanisms of complex molecules. bohrium.com For systems involving this compound, DFT can be used to map out the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and the associated activation energies.

One of the significant applications of DFT in this context is the prediction of stereoselectivity and regioselectivity in reactions involving the azaspiro[2.4]heptane core. The inherent chirality of many spirocyclic compounds makes understanding the factors that govern the formation of one stereoisomer over another crucial for their synthesis and application. DFT calculations can elucidate the energies of different diastereomeric transition states, providing a rationale for the experimentally observed product distribution. nih.gov

For example, in the synthesis of spiro-pyrrolidine derivatives through 1,3-dipolar cycloaddition reactions, DFT has been used to explain the observed regioselectivity by comparing the energies of the possible transition state structures. nih.gov The calculations can reveal subtle steric and electronic interactions that favor one reaction pathway over others.

The following table provides an example of calculated relative energies for intermediates and transition states in a hypothetical reaction involving a spirocyclic system, illustrating how DFT can be used to predict reaction outcomes.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (Pathway A)+15.2
Intermediate 1-5.6
Transition State 2 (Pathway B)+20.5
Product (from Pathway A)-12.3

This data is hypothetical and for illustrative purposes. The specific energy values would be dependent on the actual reaction being studied.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its biological activity and material properties. For this compound, the spirocyclic core imposes significant conformational constraints. Conformational landscape analysis aims to identify the stable low-energy conformations of the molecule. This is often achieved through systematic or stochastic conformational searches, followed by geometry optimization of the resulting structures using quantum mechanical methods.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the conformational behavior of molecules over time. rsc.org In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, allowing for the exploration of the conformational space accessible to the molecule at a given temperature. These simulations can reveal the preferred conformations in solution, the flexibility of different parts of the molecule, and the dynamics of intramolecular hydrogen bonds. nih.govnih.gov

For a molecule like this compound, MD simulations could be used to study the orientation of the methanol (B129727) substituent relative to the spirocyclic core and the puckering of the pyrrolidine (B122466) ring. The stability of different conformers can be assessed by analyzing their populations throughout the simulation trajectory. The Root Mean Square Deviation (RMSD) of the atomic positions over time is a common metric used to assess the stability of the simulated system. rsc.org

The table below illustrates the kind of data that can be obtained from an MD simulation analysis of a flexible molecule.

MetricValue
Average RMSD of backbone atoms1.5 Å
Predominant Dihedral Angle (Cα-Cβ-Cγ-Oδ)175°
Number of Intramolecular Hydrogen Bonds1

This data is illustrative and represents typical outputs from an MD simulation of a small molecule.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. nih.gov The ability to accurately predict these parameters is invaluable for structure elucidation and for the interpretation of experimental spectra. nih.gov

For this compound, the prediction of ¹H and ¹³C NMR chemical shifts can aid in the assignment of the complex spectral features arising from the spirocyclic framework. The GIAO (Gauge-Including Atomic Orbital) method is a commonly used DFT-based approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov By comparing the calculated chemical shifts for different possible isomers or conformers with the experimental spectrum, the correct structure can be identified. nih.gov

It is common practice to perform a linear regression analysis on the calculated versus experimental chemical shifts to correct for systematic errors in the computational method. escholarship.org A good correlation between the predicted and experimental data provides strong evidence for the proposed molecular structure.

The following table presents a hypothetical comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for a related azaspirocyclic compound, demonstrating the validation process.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C125.426.1
C235.836.5
C360.261.0
C445.145.9
C668.769.5
C755.356.1
C8 (CH₂OH)62.963.7

This data is illustrative for a structurally similar compound. Experimental and calculated values for this compound would be required for a direct comparison.

Academic Research on 5 Azaspiro 2.4 Heptan 6 Yl Methanol As a Versatile Building Block

Design and Synthesis of Complex Molecular Architectures Incorporating the Azaspiro[2.4]heptane Unit

The synthesis of the 5-azaspiro[2.4]heptane core is a critical first step in its utilization as a building block. Research has established efficient routes starting from readily available materials. A common strategy involves the use of N-Boc-protected cyclic 2-aminoketones. acs.org For instance, racemic spirocyclic THF methanols, which are structurally related to the azaspiro[2.4]heptane system, have been synthesized from N-Boc-protected cyclic 2-aminoketones. acs.org This process typically involves the addition of a homoallyl magnesium bromide to the ketone, followed by epoxidation and a subsequent spontaneous, stereoelectronically favored 5-exo-tet nucleophilic attack to form the spirocyclic core. acs.org

More specific to the azaspiro[2.4]heptane system, an enantioselective preparation has been developed for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for various applications. mdpi.com This approach can involve a one-pot double allylic alkylation of a glycine (B1666218) imine analogue under phase-transfer conditions using a chinchonidine-derived catalyst. mdpi.com The resulting (S)-4-methyleneproline derivative is then converted to the target spirocycle. mdpi.com This particular building block has proven crucial in the industrial synthesis of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). mdpi.comgoogle.com

The versatility of the azaspiro[2.4]heptane scaffold is further demonstrated by its incorporation into other complex, biologically active molecules. Researchers have successfully developed a novel class of potent dual orexin (B13118510) 1 and orexin 2 receptor antagonists based on the 5-azaspiro[2.4]heptane framework. nih.gov This work highlights the scaffold's ability to serve as a central structural element in the design of compounds targeting G protein-coupled receptors (GPCRs). nih.govnih.gov

Derivative/IntermediateStarting Material ExampleApplication/SignificanceReference(s)
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidtert-butyl (S)-4-methyleneprolinateKey intermediate for the synthesis of Ledipasvir (HCV NS5A inhibitor). mdpi.com mdpi.com
5-Azaspiro[2.4]heptane Orexin Antagonists4,4-disubstituted piperidine (B6355638) seriesPotent dual orexin 1 and 2 receptor antagonists. nih.gov nih.gov
Racemic Spirocyclic THF MethanolsN-Boc-protected cyclic 2-aminoketonesGeneral scaffolds for library synthesis. acs.org acs.org

Strategies for Chemical Space Exploration through Spirocyclic Scaffold Diversity

The exploration of chemical space is fundamental to drug discovery, aiming to identify novel molecular structures with desired biological activities. Spirocyclic scaffolds are particularly effective tools for this purpose because their high sp3 carbon content and rigid three-dimensional nature allow for a more comprehensive exploration of 3D space compared to flatter, aromatic systems. acs.orgku.edunih.gov The 5-azaspiro[2.4]heptane scaffold exemplifies this principle.

Strategies for exploring chemical space using this core involve creating libraries of related compounds with systematic structural variations. ku.edunih.gov These variations can be introduced in several ways:

Ring Size Modification : Stepwise changes in the size of the nitrogen-containing ring can systematically alter the geometry of the final compounds. ku.edunih.gov

Stereochemical Diversity : For scaffolds with multiple stereocenters, the synthesis of different diastereomers allows for fine-tuning the spatial orientation of substituents. ku.edunih.gov

Saturation Level : Introducing or removing degrees of unsaturation, for example within an adjacent ring, can also adjust the conformational properties of the scaffold. ku.edunih.gov

By preparing families of related spirocyclic scaffolds, researchers can effect incremental changes in the molecular architecture of the derived compound libraries. acs.org This approach enables a systematic investigation of structure-activity relationships (SAR), where the precise orientation of functional groups can be correlated with biological outcomes. The analysis of bioactive spirocycles has shown that while there is notable scaffold diversity, the number of ring size combinations is still limited, suggesting significant potential to expand spirocyclic chemical space for drug discovery. nih.govresearchgate.net

Development of Highly Functionalized Building Blocks with Defined Exit Vectors

A key advantage of using scaffolds like (5-azaspiro[2.4]heptan-6-yl)methanol in synthesis is the presence of "exit vectors"—functional groups that allow for the controlled and directed attachment of other molecular fragments. nih.gov For this specific building block, the primary alcohol (-CH2OH) and the secondary amine (-NH-) within the ring serve as two orthogonal points for diversification.

The development of highly functionalized building blocks is centered on preparing derivatives where these exit vectors can be selectively manipulated. For example, the nitrogen atom is often protected with a group like tert-butoxycarbonyl (Boc), which can be removed under specific conditions to allow for N-alkylation or N-acylation. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages.

Research into the related azaspiro[3.3]heptane system has demonstrated the power of creating building blocks with multiple, strategically placed exit vectors. nih.gov These expedient synthetic routes provide novel modules that are highly significant for drug design. nih.gov Applying this concept to the azaspiro[2.4]heptane system, one could envision synthesizing derivatives where additional functional groups are installed on the cyclopropane (B1198618) ring, creating a third exit vector. Such multi-functionalized building blocks enable the rapid construction of complex molecules through parallel synthesis, where different substituents can be added at each exit vector to generate a large library of diverse compounds. ku.eduresearchgate.net

Utility in Fragment-Based Approaches for Molecular Design

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. ijddd.comnih.gov this compound is an ideal candidate for inclusion in fragment libraries due to its inherent properties.

The key advantages of using fragments are their low molecular complexity and high structural diversity, which allow a library of just a few hundred compounds to sample a large structural space. nih.gov The azaspiro[2.4]heptane scaffold fits the "Rule of Three," a common guideline for fragment selection (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). mdpi.com Its rigid, three-dimensional structure provides a well-defined shape for interacting with protein binding sites, offering a higher probability of forming specific, detectable interactions compared to more flexible fragments. researchgate.net

Once a fragment like this compound is identified as a "hit" through biophysical screening methods like X-ray crystallography or NMR, its defined exit vectors become crucial. ijddd.com The knowledge of how the fragment binds to the target protein allows for rational optimization. ijddd.com Chemists can use the hydroxyl and amine groups to either "grow" the fragment by adding functionality to improve binding affinity or "link" it to other nearby binding fragments to create a more potent, larger molecule. nih.gov This building-block approach is a core tenet of FBDD and has been successfully applied to challenging targets. ijddd.comnih.gov The use of a rigid, 3D fragment like the azaspiro[2.4]heptane core can lead to final drug candidates with superior properties, including improved specificity and better pharmacokinetics, by moving away from flat, "lead-like" structures.

Future Perspectives and Emerging Research Directions for 5 Azaspiro 2.4 Heptan 6 Yl Methanol

Development of Novel and Sustainable Synthetic Methodologies

The development of robust and environmentally benign synthetic routes to enantiomerically pure (5-Azaspiro[2.4]heptan-6-yl)methanol and its analogs remains a cornerstone of future research. Current multistep syntheses, while effective, often suffer from limitations such as the use of hazardous reagents and the generation of significant waste. The future in this domain lies in the adoption of greener and more efficient synthetic strategies.

Green Chemistry Approaches: A significant shift towards sustainable synthesis is anticipated, with a focus on minimizing environmental impact. This includes the exploration of reactions in aqueous media or under mechanochemical conditions, which can reduce or eliminate the need for volatile organic solvents. nih.gov For instance, the synthesis of spiro[indole-pyrrolidine] derivatives has been successfully achieved in high yields using water as a solvent, highlighting the potential of such green approaches for the construction of related azaspirocycles. researchgate.net The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will increasingly guide the design of new synthetic pathways. bldpharm.comsciencedaily.comnih.gov The use of gold-based catalysts for amine synthesis, for example, offers a waste-free alternative to traditional methods that rely on corrosive reagents. google.com

Biocatalysis: The use of enzymes in the synthesis of chiral amines and spirocyclic compounds is a rapidly growing field with immense potential for the production of this compound. mdpi.comacs.orgasynt.com Biocatalytic methods offer unparalleled stereoselectivity under mild reaction conditions, aligning perfectly with the goals of sustainable chemistry. Future research will likely focus on the discovery and engineering of novel enzymes, such as amine dehydrogenases and transaminases, for the asymmetric synthesis of the 5-azaspiro[2.4]heptane core.

Flow Chemistry: Continuous flow synthesis presents a powerful platform for the safe, scalable, and efficient production of complex molecules like this compound. mdpi.comsyrris.com Automated flow chemistry systems enable precise control over reaction parameters, leading to improved yields and purity. mdpi.comnih.gov The application of flow chemistry has already been demonstrated in the synthesis of spirocyclic polyketides and tetrahydronaphthyridines, paving the way for its adoption in the synthesis of azaspiroheptane building blocks. mdpi.commdpi.com A notable example is the automated flow synthesis of spirocyclic tetrahydronaphthyridines utilizing a photoredox-catalyzed hydroaminoalkylation, which significantly streamlines the synthetic process. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Spirocyclic Compounds

MethodologyKey AdvantagesRepresentative Example (Related Compounds)Reference
Green Chemistry Reduced solvent waste, milder reaction conditions.Synthesis of spiro[indole-pyrrolidine] derivatives in aqueous media. researchgate.net
Biocatalysis High enantioselectivity, mild conditions, sustainable.Biocatalytic dearomative spirocyclization for spirocyclic frameworks. mdpi.com
Flow Chemistry Scalability, improved safety, automation, higher yields.Automated flow synthesis of spirocyclic tetrahydronaphthyridines. mdpi.com

Advanced Mechanistic Investigations of Key Transformations

A deeper understanding of the reaction mechanisms underlying the formation of the 5-azaspiro[2.4]heptane skeleton is crucial for the rational design of more efficient and selective synthetic routes. Future research will increasingly employ a combination of experimental and computational techniques to elucidate the intricate details of these transformations.

Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as in-situ infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in monitoring reaction progress and identifying transient intermediates. Kinetic studies will provide valuable data on reaction rates and the influence of various parameters, such as catalyst loading and temperature, on the reaction outcome.

Computational Mechanistic Elucidation: Density Functional Theory (DFT) calculations have emerged as a powerful tool for investigating reaction mechanisms at the molecular level. mdpi.comnih.govacs.org Future studies will leverage DFT to map out the potential energy surfaces of key bond-forming reactions, identify transition states, and rationalize the observed stereoselectivity. For example, DFT calculations have been used to understand the formation of spirocyclopropane derivatives and to analyze the electronic properties of spiro compounds. vapourtec.comnih.gov These computational insights will guide the optimization of existing synthetic methods and the development of novel catalytic systems. A proposed mechanism for the formation of a spirocyclopropane, for instance, involves the initial formation of an unstable cyclopropane (B1198618) followed by a C-C bond cleavage and subsequent cyclopropanation. vapourtec.com

Integration with High-Throughput Synthesis and Automation

The demand for large and diverse libraries of spirocyclic compounds for drug discovery screening necessitates the integration of synthetic methodologies with high-throughput and automated platforms. syrris.comthermofisher.com

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of thousands of compounds against biological targets. upenn.edursc.orgmdpi.com The development of efficient synthetic routes to this compound derivatives will enable the creation of novel spirocyclic libraries for HTS campaigns. These libraries, populated with structurally diverse and drug-like molecules, will be crucial for identifying new lead compounds. rsc.org

Automated Synthesis Platforms: The use of robotic systems and automated synthesizers is revolutionizing medicinal chemistry by accelerating the synthesis and purification of compound libraries. mdpi.comnih.gov Cartridge-based automated synthesizers, for example, offer a user-friendly approach to performing a variety of chemical transformations in a fully automated fashion. nih.gov Future efforts will focus on adapting and optimizing these automated platforms for the parallel synthesis of 5-azaspiro[2.4]heptane-based libraries, thereby significantly increasing the efficiency of the drug discovery process. Automated synthesis facilities are now available that provide the necessary hardware and software to support data-rich synthetic experiments, from reaction setup to product analysis and purification. nih.gov

Table 2: Technologies for Accelerated Discovery of Spirocyclic Compounds

TechnologyApplication in Spirocycle ResearchKey Benefit
High-Throughput Screening (HTS) Screening of spirocyclic compound libraries against biological targets.Rapid identification of bioactive "hit" compounds.
Automated Synthesis Parallel synthesis of diverse spirocyclic derivatives.Increased efficiency and throughput in library generation.

Computational Design and Optimization of Spirocyclic Systems

Computational chemistry and molecular modeling are becoming indispensable tools in the design and optimization of novel spirocyclic compounds with desired biological activities and physicochemical properties. bldpharm.comgoogle.comsyrris.comthermofisher.com

In Silico Design and Virtual Screening: Structure-based and ligand-based drug design approaches will be increasingly used to design novel this compound derivatives with enhanced potency and selectivity for specific biological targets. mdpi.com Virtual screening of large compound databases will help to identify promising candidates for synthesis and biological evaluation, thereby reducing the time and cost associated with experimental screening. The use of molecular modeling tools can bridge the gap between medicinal chemistry and computational sciences, allowing for the prediction of binding modes and affinities of prospective ligands. google.com

Prediction of Physicochemical and ADME Properties: A critical aspect of drug development is the optimization of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. Computational models are being developed to predict key physicochemical properties, such as solubility and lipophilicity, as well as ADME parameters. mdpi.com These in silico predictions will guide the structural modifications of the this compound scaffold to improve its drug-like properties. For instance, the incorporation of an oxygen atom into a spirocyclic unit has been shown to significantly improve water solubility and lower lipophilicity. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational methods will continue to play a vital role in elucidating the structure-activity relationships of 5-azaspiro[2.4]heptane-based compounds. nih.govasynt.comvapourtec.com By analyzing the interactions of these compounds with their biological targets at the atomic level, researchers can gain insights into the structural features that are critical for activity. This knowledge will inform the design of next-generation analogs with improved therapeutic profiles.

Q & A

Basic: What synthetic strategies are employed to prepare (5-Azaspiro[2.4]heptan-6-yl)methanol derivatives?

Answer:
The synthesis typically involves multi-step protocols, including spirocyclic ring formation and functional group modifications. For example:

  • Intermediate protection : Use of tert-butyl carbamates (e.g., tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate) to stabilize the spirocyclic core during synthesis .
  • Coupling reactions : Allylation and sulfonylation steps, as demonstrated in the synthesis of (3R,6S,7R)-5-allyl-7-(4-bromophenyl)-1-((2-nitrophenyl)sulfonyl)-1,5-diazaspiro[2.4]heptan-6-yl)methanol, achieving 75% yield over two steps via optimized reaction conditions .
  • Chiral resolution : Enantiomer separation using chiral HPLC or asymmetric catalysis to ensure stereochemical purity, critical for biological activity .

Basic: How is stereochemical integrity maintained during the synthesis of this compound derivatives?

Answer:
Chiral centers are preserved using:

  • Chiral auxiliaries : tert-Butyl carbamates or Boc-protected intermediates to prevent racemization during reactions .
  • Asymmetric catalysis : Transition metal catalysts (e.g., Pd or Ru) for enantioselective allylation or cyclization steps .
  • Analytical validation : NMR (e.g., NOESY) and polarimetry to confirm absolute configuration .

Advanced: How does the incorporation of this compound into kinase inhibitors enhance target selectivity?

Answer:
The spirocyclic scaffold contributes to selectivity by:

  • Conformational restriction : The rigid structure minimizes off-target interactions. In JAK1 inhibitors, (R)-6c (a derivative) showed an IC50 of 8.5 nM for JAK1 vs. 408 nM for JAK2 (selectivity index = 48) due to optimized spatial alignment with the JAK1 ATP-binding pocket .
  • Hydrogen bonding : The methanol group forms critical interactions with conserved residues (e.g., Glu966 in JAK1), as inferred from docking studies .
Kinase IC50 (nM) Selectivity Index
JAK18.51.0 (Reference)
JAK240848

Advanced: What pharmacokinetic challenges are associated with this compound-based compounds?

Answer:
Key challenges include:

  • Metabolic stability : In vitro ADME studies revealed susceptibility to CYP3A4-mediated oxidation, requiring structural modifications (e.g., fluorination or steric shielding) .
  • hERG inhibition : Early lead compounds showed hERG IC50 < 1 µM, mitigated by reducing basicity through cyano or ester substituents .
  • Oral bioavailability : Rat studies demonstrated moderate bioavailability (35–45%), improved via prodrug strategies (e.g., esterification of the methanol group) .

Data Contradiction: How do divergent synthetic routes impact the yield and purity of this compound intermediates?

Answer:
Variations arise from:

  • Protecting group choice : Boc-protected intermediates (e.g., 1129634-43-0) yield >90% purity, while nosyl groups require harsh deprotection, reducing yields to ~70% .
  • Coupling efficiency : Pd-catalyzed allylation achieves 75% yield , whereas Mitsunobu reactions for similar steps yield <60% due to side-product formation .
Synthetic Step Yield Purity Reference
Allylation (Pd-catalyzed)75%>95%
Mitsunobu reaction58%85%

Advanced: What strategies enhance the aqueous solubility of this compound derivatives?

Answer:

  • Salt formation : Hydrochloride salts (e.g., methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride) improve solubility in polar solvents .
  • PEGylation : Attachment of polyethylene glycol (PEG) chains to the methanol group increases hydrophilicity .
  • Co-solvent systems : Use of DMSO/water mixtures in formulation, as seen in Ledipasvir intermediates .

Methodological: What analytical techniques are critical for characterizing this compound derivatives?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., distinguishing sp³ vs. sp² carbons) .
  • HPLC-MS : For purity assessment and detection of trace intermediates (e.g., tert-butyl carbamate byproducts) .
  • X-ray crystallography : Resolves absolute stereochemistry, as applied to Sitafloxacin derivatives .

Advanced: How does the spirocyclic core influence the compound’s interaction with viral targets like NS5A?

Answer:
In Ledipasvir (HCV NS5A inhibitor), the spirocyclic moiety:

  • Disrupts viral assembly : Binds to NS5A’s domain I, inhibiting RNA replication. The methanol group stabilizes interactions with Pro58 and Tyr93 via hydrogen bonding .
  • Resistance mitigation : The rigid structure reduces susceptibility to mutations (e.g., Y93H) compared to linear analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.